

# L-364,918 (Devazepide): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

L-364,918, also known as Devazepide or MK-329, is a potent, selective, and orally active non-peptide antagonist of the cholecystokinin-A (CCK-A or CCK1) receptor.[1][2] As a member of the benzodiazepine class, it exhibits high affinity and specificity for the CCK1 receptor, which is primarily located in peripheral tissues such as the gallbladder, pancreas, and gastrointestinal tract. This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological characteristics of L-364,918, including detailed experimental protocols and visualizations of its mechanism of action.

## **Chemical Structure and Properties**

L-364,918, or Devazepide, is a synthetic organic compound. Its chemical identity and key properties are summarized below.

#### Chemical Structure:

- IUPAC Name: N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide[1][3]
- Synonyms: Devazepide, MK-329[1][4]
- CAS Number: 103420-77-5[1][4]



- Molecular Formula: C25H20N4O2[1][4]
- SMILES: O=C(c1c[nH]c2ccccc12)N[C@H]3N=C(c4ccccc4)c5ccccc5N(C)C3=O[1][4]

#### Physicochemical Properties:

| Property         | Value                        | Reference |
|------------------|------------------------------|-----------|
| Molecular Weight | 408.46 g/mol                 | [1]       |
| Appearance       | Solid                        | [5]       |
| Solubility       | Soluble in DMSO and ethanol. | [2]       |
| Storage          | Store at +4°C.               | [2]       |

## **Pharmacological Properties and Data Presentation**

L-364,918 acts as a competitive antagonist at the CCK1 receptor. By blocking the binding of the endogenous ligand cholecystokinin (CCK), it inhibits downstream signaling pathways. This mechanism of action makes it a valuable tool for studying the physiological roles of CCK and a potential therapeutic agent for various gastrointestinal disorders.[2]

#### Quantitative Pharmacological Data:

The potency and selectivity of L-364,918 have been characterized in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Binding Affinity and Potency of L-364,918



| Parameter        | Species/Tissue                 | Receptor | Value        | Reference |
|------------------|--------------------------------|----------|--------------|-----------|
| IC50             | Rat Pancreas                   | ССК      | 81 pM        | [5]       |
| IC50             | Bovine<br>Gallbladder          | ССК      | 45 pM        | [5]       |
| IC <sub>50</sub> | Guinea Pig Brain               | ССК      | 245 nM       | [5]       |
| Ki               | Guinea Pig<br>Pancreas         | ССК      | 4 ± 1 nM     | [6]       |
| pA <sub>2</sub>  | Guinea Pig<br>Pancreatic Acini | ССК      | 10.01 ± 0.31 | [3]       |

Table 2: In Vivo Efficacy of L-364,918 in Rats

| Effect                                                   | Model                        | Dose Range                 | Outcome                                       | Reference |
|----------------------------------------------------------|------------------------------|----------------------------|-----------------------------------------------|-----------|
| Reversal of CCK-8 induced feeding suppression            | Dark cycle<br>feeding        | 0.03 - 0.3 mg/kg<br>(i.p.) | Complete<br>reversal at 0.1<br>and 0.3 mg/kg. | [5]       |
| Stimulation of food intake                               | Dark cycle<br>feeding        | 0.1 - 0.3 mg/kg<br>(i.p.)  | 11-35% increase in food intake.               | [5]       |
| Antagonism of CCK-induced locomotor activity suppression | Open field test              | 100 μg/kg (i.p.)           | Antagonized the effects of CCK-8.             | [1]       |
| Reversal of peptone-induced delay in gastric emptying    | Conscious<br>gastric fistula | Dose-dependent             | Reversed the effect of peptone.               | [7]       |

## **Experimental Protocols**



This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of L-364,918.

### **Competitive Radioligand Binding Assay**

This assay determines the binding affinity (K<sub>i</sub>) of L-364,918 for the CCK1 receptor.

- Receptor Source: Membranes prepared from tissues or cells expressing the CCK1 receptor (e.g., rat pancreas).
- Radioligand: [1251]CCK-8.
- Procedure:
  - Membrane Preparation: Homogenize rat pancreatic tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer.
  - Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [125]CCK-8, and varying concentrations of L-364,918. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled CCK).
  - Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
  - Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
  - Quantification: Measure the radioactivity retained on the filters using a gamma counter.
  - Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of L-364,918 to determine the IC<sub>50</sub>. Calculate the K<sub>i</sub> using the Cheng-Prusoff equation.

## Amylase Release Assay from Isolated Pancreatic Acini

This functional assay measures the ability of L-364,918 to antagonize CCK-stimulated amylase secretion from pancreatic acinar cells.



- Source: Isolated pancreatic acini from rats.
- Procedure:
  - Isolation of Pancreatic Acini: Digest the pancreas of a rat with collagenase to obtain a suspension of pancreatic acini.
  - Pre-incubation: Pre-incubate the isolated acini with varying concentrations of L-364,918.
  - Stimulation: Add a fixed concentration of CCK-8 to stimulate amylase release. Include control wells with no CCK-8 (basal release) and CCK-8 alone (maximal release).
  - Incubation: Incubate the acini at 37°C for a defined period (e.g., 30 minutes).
  - Sample Collection: Centrifuge the samples to pellet the acini and collect the supernatant.
  - Amylase Assay: Measure the amylase activity in the supernatant using a commercially available kit.
  - Data Analysis: Express the amylase released as a percentage of the total cellular amylase. Plot the percentage of inhibition of CCK-8-stimulated amylase release against the log concentration of L-364,918 to determine the IC<sub>50</sub>. A Schild analysis can be performed to determine the pA<sub>2</sub> value and confirm competitive antagonism.[3]

#### In Vivo Gastric Emptying Assay in Rats

This assay evaluates the effect of L-364,918 on gastric emptying in conscious rats.

- Model: Conscious rats with a gastric fistula or non-invasive methods using a non-absorbable marker.
- Procedure:
  - Animal Preparation: Fast the rats overnight but allow free access to water.
  - Drug Administration: Administer L-364,918 (e.g., intraperitoneally) at various doses. A control group receives the vehicle.



- Test Meal Administration: After a set pre-treatment time, administer a test meal containing a non-absorbable marker (e.g., phenol red) directly into the stomach.
- Sample Collection: At a specific time point after the test meal, euthanize the animals and collect the stomach contents.
- Quantification: Measure the amount of the marker remaining in the stomach.
- Data Analysis: Calculate the percentage of gastric emptying for each animal. Compare the gastric emptying rates between the L-364,918-treated groups and the control group to determine the effect of the antagonist.

## **Mandatory Visualizations**

The following diagrams illustrate the signaling pathway of the CCK1 receptor and a typical experimental workflow for characterizing L-364,918.



Click to download full resolution via product page

Caption: CCK1 Receptor Signaling Pathway and Inhibition by L-364,918.





Click to download full resolution via product page

Caption: Workflow for a Competitive Radioligand Binding Assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. Preparation of Pancreatic Acinar Cells for the Purpose of Calcium Imaging, Cell Injury Measurements, and Adenoviral Infection [jove.com]
- 3. scispace.com [scispace.com]
- 4. Isolation and functional characterization of rat pancreatic acini PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Evaluating functional ligand-GPCR interactions in cell-based assays PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [L-364,918 (Devazepide): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673718#the-chemical-structure-and-properties-of-l-364-918]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com